6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione
Description
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione is a fluorinated bicyclic compound characterized by a 3-oxabicyclo[3.2.0]heptane-2,4-dione core substituted with a tridecafluorohexyl group. The tridecafluorohexyl chain introduces significant hydrophobicity and chemical stability, making it relevant for materials science and specialty syntheses.
Properties
CAS No. |
842123-44-8 |
|---|---|
Molecular Formula |
C12H5F13O3 |
Molecular Weight |
444.14 g/mol |
IUPAC Name |
6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C12H5F13O3/c13-7(14,3-1-2-4(3)6(27)28-5(2)26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2-4H,1H2 |
InChI Key |
FCSBIKNQCZQVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropropylene oxide and a suitable diene.
Cycloaddition Reaction: A [2+2] cycloaddition reaction is employed to form the bicyclic core of the compound. This reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under controlled temperature and pressure conditions.
Fluorination: The introduction of the tridecafluorohexyl group is achieved through a fluorination reaction, using reagents like sulfur tetrafluoride or cobalt trifluoride. This step requires careful control of reaction conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring consistent yield and purity by optimizing temperature, pressure, and catalyst concentration.
Safety Measures: Implementing safety protocols to handle fluorinating agents and manage the exothermic nature of the reactions.
Purification: Utilizing techniques such as distillation and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: Investigated for its potential as a fluorinated probe in biological imaging and diagnostics.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its resistance to chemical and thermal degradation.
Mechanism of Action
The mechanism of action of 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets through its fluorinated moieties. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This property is leveraged in applications such as drug delivery, where the compound can enhance the stability and efficacy of therapeutic agents.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The bicyclo[3.2.0]heptane-2,4-dione framework allows diverse substitutions, which critically influence physical and chemical properties. Key analogs include:
Key Observations :
- Fluorinated Chains : The tridecafluorohexyl group confers extreme hydrophobicity and chemical inertness compared to shorter chains (e.g., trifluoromethyl) .
- Halogen Substitutions : Chloro and bromo derivatives enhance electrophilicity, enabling nucleophilic substitutions .
- Aza Derivatives : Replacement of oxygen with nitrogen (e.g., 3-azabicyclo analogs) alters electronic properties, as seen in antipsychotic drug candidates .
Physical and Chemical Properties
- Solubility : Fluorinated derivatives exhibit low polarity. The trifluoromethyl analog (logP ~1.5) is less hydrophobic than the tridecafluorohexyl variant (logP ~5–6 estimated).
- Thermal Stability : Fluorinated chains increase thermal resistance, with trifluoromethyl derivatives stable up to 150°C , while tridecafluorohexyl groups may extend this further.
- Reactivity : The unsubstituted dione undergoes ring-opening reactions, while halogenated analogs participate in cross-couplings (e.g., Suzuki reactions for bromo derivatives) .
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